2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
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Overview
Description
2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The sulfur atom in the compound can also form covalent bonds with target proteins, further enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
- 2-((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Uniqueness
2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. The presence of the ethyl group and the thioacetic acid moiety enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-[(4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-2-9-4-7-8-6(9)12-3-5(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
AUTOYDDJQCYGQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN=C1SCC(=O)O |
Origin of Product |
United States |
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